Cas no 2546-41-0 (2-(5-fluoro-2-hydroxy-phenyl)acetic acid)
2-(5-fluoro-2-hydroxy-phenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-FLUORO-2-HYDROXYPHENYLACETIC ACID
- 2-(5-fluoro-2-hydroxy-phenyl)acetic acid
- G41287
- (5-Fluoro-2-hydroxy-phenyl)-acetic acid
- SCHEMBL2443894
- 2-(5-fluoro-2-hydroxyphenyl)acetic acid
- 2546-41-0
- EN300-378206
- Z1255403749
- 5-fluoro-2-hydroxyphenylacetic acid
- YJLZIZGUWODUEI-UHFFFAOYSA-N
- CS-0450396
- MFCD11840334
- (5-Fluoro-2-hydroxyphenyl)-acetic acid
- 5-Fluoro-2-hydroxybenzeneacetic acid
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- Inchi: 1S/C8H7FO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
- InChI Key: YJLZIZGUWODUEI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)CC(=O)O)O
Computed Properties
- Exact Mass: 170.03792224g/mol
- Monoisotopic Mass: 170.03792224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 57.5Ų
2-(5-fluoro-2-hydroxy-phenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC31081-250mg |
5-Fluoro-2-hydroxybenzeneacetic acid |
2546-41-0 | 95% | 250mg |
£98.00 | 2025-02-21 | |
| Apollo Scientific | PC31081-1g |
5-Fluoro-2-hydroxybenzeneacetic acid |
2546-41-0 | 95% | 1g |
£310.00 | 2025-02-21 | |
| Apollo Scientific | PC31081-5g |
5-Fluoro-2-hydroxybenzeneacetic acid |
2546-41-0 | 95% | 5g |
£890.00 | 2025-02-21 | |
| Enamine | EN300-378206-0.05g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 0.05g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-378206-0.1g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 0.1g |
$113.0 | 2025-03-21 | |
| Enamine | EN300-378206-0.25g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
| Enamine | EN300-378206-0.5g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 0.5g |
$255.0 | 2025-03-21 | |
| Enamine | EN300-378206-1.0g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 1.0g |
$328.0 | 2025-03-21 | |
| Enamine | EN300-378206-2.5g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 2.5g |
$558.0 | 2025-03-21 | |
| Enamine | EN300-378206-5.0g |
2-(5-fluoro-2-hydroxyphenyl)acetic acid |
2546-41-0 | 95.0% | 5.0g |
$940.0 | 2025-03-21 |
2-(5-fluoro-2-hydroxy-phenyl)acetic acid Suppliers
2-(5-fluoro-2-hydroxy-phenyl)acetic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(5-fluoro-2-hydroxy-phenyl)acetic acid
Introduction to 2-(5-fluoro-2-hydroxy-phenyl)acetic acid (CAS No. 2546-41-0)
2-(5-fluoro-2-hydroxy-phenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2546-41-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a fluoro-substituted phenyl ring coupled with a hydroxyl and an acetic acid moiety, has garnered attention due to its versatile structural properties and potential biological activities. The presence of the fluorine atom, a well-known modulator of metabolic stability and binding affinity, alongside the hydroxyl group, which can participate in hydrogen bonding interactions, makes this compound a promising candidate for further investigation in drug discovery and therapeutic development.
The structural framework of 2-(5-fluoro-2-hydroxy-phenyl)acetic acid positions it as a derivative of phenolic acids, a class of compounds widely studied for their pharmacological effects. Phenolic acids are known for their antioxidant, anti-inflammatory, and antimicrobial properties, often attributed to their ability to scavenge free radicals and modulate enzyme activities. The introduction of a fluorine atom at the 5-position of the phenyl ring can enhance the compound's lipophilicity and binding interactions with biological targets, which is a critical factor in drug design. Additionally, the hydroxyl group at the 2-position provides a site for further functionalization or interaction with biological molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 2-(5-fluoro-2-hydroxy-phenyl)acetic acid with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atom's electronic properties can fine-tune the compound's reactivity and selectivity, potentially leading to more potent and selective inhibitors. Such insights are crucial for designing novel therapeutics targeting chronic inflammatory diseases, where precise modulation of enzyme activity is essential.
In vitro studies have begun to explore the potential applications of 2-(5-fluoro-2-hydroxy-phenyl)acetic acid in modulating cellular processes. For instance, research indicates that this compound may interfere with signaling pathways associated with cancer cell proliferation and survival. The phenolic core is capable of interacting with intracellular receptors and kinases, potentially disrupting aberrant signaling cascades that drive tumor growth. Furthermore, the acetic acid moiety suggests that it might influence lipid metabolism or interact with nuclear receptors involved in gene regulation. These findings highlight the compound's potential as an anticancer agent or as part of combination therapies targeting multiple disease mechanisms.
The synthesis of 2-(5-fluoro-2-hydroxy-phenyl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include fluorination of phenolic precursors followed by esterification or hydrolysis to introduce the acetic acid functionality. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have improved the efficiency and scalability of producing this compound. These advancements are particularly important for pharmaceutical applications, where large-scale synthesis must meet stringent quality standards.
The pharmacokinetic properties of 2-(5-fluoro-2-hydroxy-phenyl)acetic acid are also under investigation to assess its suitability for therapeutic use. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways are critical determinants of a drug's efficacy and safety profile. Preliminary studies suggest that modifications to the molecular structure could enhance its pharmacokinetic profile by improving solubility or reducing susceptibility to rapid metabolism. Such optimizations are essential for translating preclinical findings into effective clinical treatments.
Future research directions for 2-(5-fluoro-2-hydroxy-phenyl)acetic acid include exploring its role in neurodegenerative diseases. The structural features of this compound make it a candidate for interacting with neurotransmitter receptors or enzymes implicated in conditions such as Alzheimer's disease or Parkinson's disease. Additionally, its potential as an antioxidant could be leveraged in combating oxidative stress associated with neurodegeneration. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unraveling the full therapeutic potential of this compound.
The impact of fluorinated phenolic compounds like 2-(5-fluoro-2-hydroxy-phenyl)acetic acid extends beyond traditional pharmaceutical applications into areas such as agrochemicals and materials science. The unique electronic properties imparted by fluorine atoms can enhance the performance of materials used in electronic devices or improve the efficacy of crop protection agents. As research continues to uncover new applications for fluorinated compounds, their importance across multiple industries is likely to grow.
In conclusion,(CAS No.) 2546-41-0 represents a fascinating molecule with significant potential in pharmaceutical research. Its structural features enable diverse biological interactions, making it a valuable scaffold for developing novel therapeutics targeting various diseases. As our understanding of its pharmacological properties advances through both experimental and computational studies,(the compound) will continue to be a subject of intense investigation in academic and industrial settings alike.
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